Leaving Group pKa Comparison: 2,4,6-TCP Carbonate vs. Phenyl Carbonate
The electrophilicity of the carbonyl carbon, a primary driver of acylation rate, is inversely correlated with the pKa of the corresponding leaving group. The 2,4,6-trichlorophenol leaving group of the target compound has a significantly lower pKa compared to unsubstituted phenol, confirming its superior reactivity. The pKa of 2,4,6-trichlorophenol is reported as 6.15 [1], compared to a pKa of 9.95 for unsubstituted phenol [2]. This difference in acidity translates to a leaving group ability that is orders of magnitude better for the trichlorophenyl derivative, allowing for faster and more complete reactions under milder conditions.
| Evidence Dimension | Leaving Group Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 6.15 (for 2,4,6-trichlorophenol) |
| Comparator Or Baseline | pKa = 9.95 (for phenol) |
| Quantified Difference | ΔpKa = 3.8 units |
| Conditions | Aqueous solution at 25°C |
Why This Matters
This large pKa difference indicates that isobutyl 2,4,6-trichlorophenyl carbonate is a vastly more reactive acylating agent than a simple phenyl carbonate, enabling efficient synthesis of sensitive molecules and potentially reducing catalyst loading.
- [1] PubChem. (n.d.). 2,4,6-Trichlorophenol (Compound). National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). Phenol (Compound). National Center for Biotechnology Information. View Source
